molecular formula C9H22O6P2S2 B1208465 Ethion dioxon CAS No. 22756-17-8

Ethion dioxon

Cat. No.: B1208465
CAS No.: 22756-17-8
M. Wt: 352.3 g/mol
InChI Key: SSEJHKWNPGJOSI-UHFFFAOYSA-N
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Description

Ethion dioxon is a derivative of ethion, an organophosphate insecticide. This compound is formed through the oxidation of ethion and is known for its persistence in the environment. It is primarily used in agricultural settings to control pests on crops. The compound is characterized by its ability to inhibit the enzyme acetylcholinesterase, which is crucial for nerve function in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethion dioxon is synthesized through the oxidation of ethion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like ethanol or acetone to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethion with an oxidizing agent in large reactors. The reaction conditions are carefully monitored to ensure complete oxidation and to minimize the formation of by-products. The product is then purified through distillation or recrystallization to obtain this compound in its pure form.

Types of Reactions:

    Oxidation: this compound is formed through the oxidation of ethion.

    Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form diethyl phosphorodithioic acid and other degradation products.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Solvents: Ethanol, acetone.

    Conditions: Controlled temperature and pH to ensure complete oxidation.

Major Products Formed:

    Diethyl phosphorodithioic acid: A common hydrolysis product.

    Various derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethion dioxon has several applications in scientific research:

    Chemistry: Used as a model compound to study the oxidation and hydrolysis of organophosphates.

    Biology: Investigated for its effects on acetylcholinesterase and its potential use in pest control.

    Medicine: Studied for its potential toxicological effects and its role in inhibiting acetylcholinesterase.

    Industry: Used in the development of new insecticides and pesticides.

Mechanism of Action

Ethion dioxon exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

    Ethion: The parent compound from which ethion dioxon is derived.

    Ethion monooxon: Another oxidation product of ethion.

    Parathion: Another organophosphate insecticide with a similar mechanism of action.

Uniqueness: this compound is unique in its high persistence in the environment and its potent inhibition of acetylcholinesterase. Compared to ethion and ethion monooxon, this compound has a longer half-life and greater stability, making it more effective in long-term pest control applications.

Properties

IUPAC Name

1-[diethoxyphosphorylsulfanylmethylsulfanyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O6P2S2/c1-5-12-16(10,13-6-2)18-9-19-17(11,14-7-3)15-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEJHKWNPGJOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O6P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865066
Record name O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22756-17-8
Record name Ethion dioxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022756178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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